molecular formula C27H49INO6P B054465 1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine CAS No. 121269-43-0

1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine

Cat. No. B054465
M. Wt: 639.6 g/mol
InChI Key: ZSEKDUVBISKQAJ-LYCVTSOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine, commonly known as iodinated lipid, is a synthetic compound that is used in scientific research. It is a phospholipid derivative that is used to label proteins and lipids in biological membranes. Iodinated lipids have been widely used in the study of membrane dynamics, protein-lipid interactions, and lipid signaling pathways.

Mechanism Of Action

The mechanism of action of iodinated lipids is based on their ability to label proteins and lipids in biological membranes. The iodine atom introduced at the sn-2 position of the glycerol backbone allows the iodinated lipid to be detected using various techniques, such as autoradiography or mass spectrometry. This allows researchers to track the movements and interactions of labeled proteins and lipids in biological membranes.

Biochemical And Physiological Effects

Iodinated lipids do not have any known biochemical or physiological effects on cells or organisms. They are simply used as labeling agents in scientific research.

Advantages And Limitations For Lab Experiments

The advantages of using iodinated lipids in scientific research include their ability to label proteins and lipids in biological membranes, their high specificity, and their compatibility with various techniques, such as autoradiography or mass spectrometry. However, iodinated lipids also have some limitations, such as their potential toxicity and their limited availability.

Future Directions

There are several future directions for the use of iodinated lipids in scientific research. One direction is the development of new iodinated lipids with improved properties, such as increased specificity or reduced toxicity. Another direction is the application of iodinated lipids in the study of lipid signaling pathways and lipid metabolism. Finally, iodinated lipids could be used in the development of new drugs or therapies that target specific proteins or lipids in biological membranes.

Synthesis Methods

The synthesis of iodinated lipids involves the reaction of a phospholipid with an iodinating agent. The most commonly used iodinating agent is iodine monochloride (ICl). The reaction between the phospholipid and ICl results in the introduction of an iodine atom at the sn-2 position of the glycerol backbone. The resulting iodinated lipid can then be purified and used in scientific research.

Scientific Research Applications

Iodinated lipids have been widely used in scientific research to study membrane dynamics, protein-lipid interactions, and lipid signaling pathways. They have been used to label proteins and lipids in biological membranes, allowing researchers to track their movements and interactions. Iodinated lipids have also been used to study lipid rafts, which are specialized regions of the cell membrane that are enriched in cholesterol and sphingolipids.

properties

CAS RN

121269-43-0

Product Name

1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine

Molecular Formula

C27H49INO6P

Molecular Weight

639.6 g/mol

IUPAC Name

[3-[12-(3-(125I)iodanylphenyl)dodecoxy]-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H49INO6P/c1-29(2,3)19-21-34-36(30,31)35-24-27(32-4)23-33-20-14-12-10-8-6-5-7-9-11-13-16-25-17-15-18-26(28)22-25/h15,17-18,22,27H,5-14,16,19-21,23-24H2,1-4H3/i28-2

InChI Key

ZSEKDUVBISKQAJ-LYCVTSOGSA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)[125I])OC

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC

synonyms

1-O-(12-(2-iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine
NM 294
NM-294

Origin of Product

United States

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